{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride
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Overview
Description
{2-Methyl-2-azabicyclo[222]octan-6-yl}methanol hydrochloride is an organic compound with the molecular formula C9H18ClNO It is a bicyclic compound featuring a nitrogen atom within its structure, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride typically involves the reaction of 2-methyl-2-azabicyclo[2.2.2]octane with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include:
Bulk Reactors: For large-scale reactions
Purification Steps: Crystallization or distillation to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Halogenation or alkylation reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, halogen gases
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity
Enzyme Inhibition: Inhibiting enzyme function
Pathway Modulation: Affecting biochemical pathways
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different structural features
2-Azabicyclo[2.2.1]heptane: A smaller bicyclic compound with a similar nitrogen atom placement
Uniqueness
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of {2-Methyl-2-azabicyclo[222]octan-6-yl}methanol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-5-7-2-3-9(10)8(4-7)6-11;/h7-9,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOWBJYXGFLMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1C(C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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